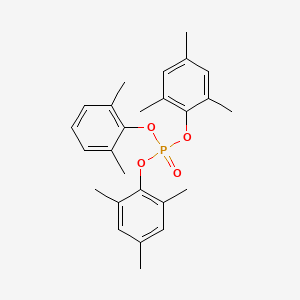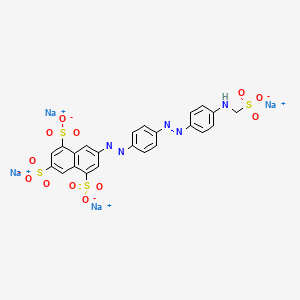
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol is a complex organic compound with a unique structure that combines a cyclopropylamino group, a thiadiazole ring, and a phenoxypropanol backbone
準備方法
The synthesis of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the ethenyl group. The phenoxypropanol backbone is then constructed, and finally, the cyclopropylamino group is added. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and advanced reaction techniques.
化学反応の分析
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Addition: Addition reactions can occur at the ethenyl group, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions applied.
科学的研究の応用
1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and thiadiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical processes, leading to its observed effects.
類似化合物との比較
When compared to similar compounds, 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-propanol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-ethanol
- 1-(Cyclopropylamino)-3-(2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl)phenoxy)-2-butanol
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their chemical and biological properties
特性
CAS番号 |
72578-17-7 |
|---|---|
分子式 |
C17H21N3O2S |
分子量 |
331.4 g/mol |
IUPAC名 |
1-(cyclopropylamino)-3-[2-[(E)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethenyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C17H21N3O2S/c1-12-19-20-17(23-12)9-6-13-4-2-3-5-16(13)22-11-15(21)10-18-14-7-8-14/h2-6,9,14-15,18,21H,7-8,10-11H2,1H3/b9-6+ |
InChIキー |
MLLNXSXBQSKHIH-RMKNXTFCSA-N |
異性体SMILES |
CC1=NN=C(S1)/C=C/C2=CC=CC=C2OCC(CNC3CC3)O |
正規SMILES |
CC1=NN=C(S1)C=CC2=CC=CC=C2OCC(CNC3CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



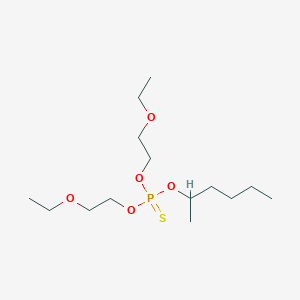
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)

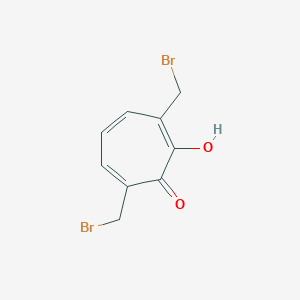
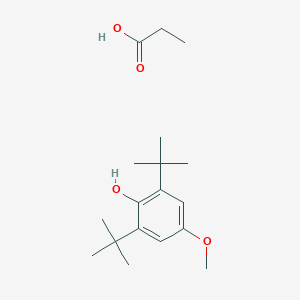

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
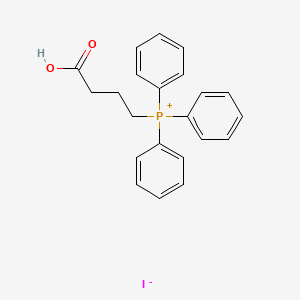
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
